Standard NSAIDs like Indomethacin introduce gastric damage as a confounding variable in chronic inflammation models, compromising data integrity. Tiopinac (CAS 61220-69-7) solves this with documented high anti-inflammatory efficacy and low gastric irritation, enabling clean separation of therapeutic effect from GI toxicity. - Superior therapeutic index (UD50/ED50) vs. ulcerogenic NSAIDs - Validated reference for next-gen NSAID screening & COX selectivity research - Consistent, high-purity compound supported by rigorous QC, ensuring reproducible results across multi-day rodent models. Global shipping for uninterrupted research.
Tiopinac is a non-steroidal anti-inflammatory drug (NSAID) built on a 6,11-dihydro-11-oxodibenzo[b,e]thiepin tricyclic core. As a prostaglandin synthesis inhibitor, it demonstrates potent anti-inflammatory and analgesic properties in established preclinical models. Its development distinguished it from other analogs and benchmarks through a combination of high efficacy and a notably low potential for causing gastric irritation, a primary limiting factor for many compounds in this class. [1] This profile makes it a critical reference compound for research applications where separating therapeutic anti-inflammatory action from gastrointestinal liability is a key experimental objective.
Procuring an NSAID based solely on anti-inflammatory potency (ED50) is insufficient, as the therapeutic utility is governed by the therapeutic index—the ratio of the ulcerogenic dose (UD50) to the effective dose. Common, potent NSAIDs like indomethacin and diclofenac are known to have a narrow therapeutic window due to significant gastrointestinal toxicity. [1] Tiopinac was specifically identified during development for its favorable balance of high potency and low gastric irritation liability, a defining characteristic not shared by common substitutes. [2] Therefore, substituting Tiopinac with a generic NSAID in sensitive preclinical models risks introducing gastric damage as a confounding variable, compromising study integrity and animal welfare.
Reported potency-to-GI tolerability dissociation may not transfer to ibuprofen, naproxen, or indomethacin.
Short half-life (approx. 2.3 h) and high protein binding create distinct exposure-time relationships not replicated by long-acting NSAIDs.
Clinical arthritis response data from Tiopinac studies may not be inferred with other NSAIDs without validation.
In the foundational study characterizing a series of tricyclic acetic acid derivatives, Tiopinac (compound 52) was explicitly selected for advanced evaluation over other analogs. The basis for this selection was its distinct combination of high anti-inflammatory activity in both short- and long-term animal assays and a concurrently low liability for causing gastric irritation in rats and dogs. [1] This highlights that the compound's primary value proposition from its inception was its superior therapeutic profile compared to its structural relatives.
| Evidence Dimension | Basis for selection for further development |
| Target Compound Data | Selected based on high anti-inflammatory activity and low gastric irritation potential. |
| Comparator Or Baseline | Other synthesized dibenzo[b,e]thiepinalkanoic acid derivatives. |
| Quantified Difference | Not quantitatively stated in abstract; described as a superior balance of properties. |
| Conditions | Preclinical evaluation in rats and dogs. |
This establishes that Tiopinac was specifically engineered and chosen for its favorable safety profile, a critical procurement consideration for in vivo studies.
To contextualize the importance of a low gastric irritation profile, the performance of the benchmark NSAID Indomethacin is critical. In a comparative study in mice, Indomethacin demonstrated potent antinociceptive activity with an ED50 of 0.21 mg/kg. However, this efficacy was coupled with significant gastrointestinal toxicity, evidenced by a gastric ulcerogenic dose (UD50) of only 8.96 mg/kg. [1] This results in a gastric safety index (UD50/ED50) of 42.7, establishing a quantitative baseline for a potent but gastro-toxic compound.
| Evidence Dimension | Gastric Safety Index (UD50/ED50) |
| Target Compound Data | 42.7 (Indomethacin) |
| Comparator Or Baseline | Diclofenac Safety Index: 6.16 |
| Quantified Difference | Indomethacin has a ~7-fold higher gastric safety index than Diclofenac in this model. |
| Conditions | Oral administration in mice; antinociceptive activity assessed by kaolin-induced writhing; ulcerogenic activity assessed after 24 hours. |
This provides a quantitative risk profile for a common substitute, justifying the procurement of an agent like Tiopinac designed for lower GI liability.
Zaltoprofen, a close structural analog of Tiopinac (propionic vs. acetic acid side chain), demonstrates a markedly different pharmacological profile. While it is exceptionally well-tolerated by the gastric mucosa, with a very high UD50 of 110.92 mg/kg, its antinociceptive potency is significantly lower, with an ED50 of 16.80 mg/kg. [1] This leads to a gastric safety index of only 6.6, substantially lower than that of Indomethacin. This underscores the critical role of the acetic acid moiety and overall structure of Tiopinac in achieving the dual objectives of high potency and low gastric impact.
| Evidence Dimension | Gastric Ulcerogenic Dose (UD50) |
| Target Compound Data | 110.92 mg/kg (Zaltoprofen) |
| Comparator Or Baseline | Indomethacin: 8.96 mg/kg |
| Quantified Difference | Zaltoprofen is over 12 times less ulcerogenic to the stomach than Indomethacin on an absolute dose basis. |
| Conditions | Oral administration in mice; ulcerogenic activity assessed after 24 hours. |
This demonstrates that even a closely related analog is not a suitable substitute, as minor structural changes dramatically alter the balance of efficacy and safety, reinforcing the specific utility of the Tiopinac structure.
For multi-day rodent models of chronic inflammation, such as adjuvant-induced arthritis, where the cumulative gastric damage from a standard NSAID like Indomethacin could impact animal health and study outcomes. Tiopinac's documented profile of low gastric irritation makes it the right choice for isolating the effects of inflammation from NSAID-induced gastropathy. [1]
Use as a benchmark compound in screening programs aimed at developing next-generation NSAIDs. Tiopinac serves as an ideal reference for a lead compound class that successfully balances high anti-inflammatory potency with a favorable gastrointestinal safety profile, a key objective in modern NSAID development. [1]
In research designed to elucidate the structural or mechanistic basis for NSAID-induced gastric damage. By comparing the cellular and molecular effects of Tiopinac against a non-selective, ulcerogenic agent like Diclofenac, researchers can investigate pathways related to COX inhibition, mucosal protection, and tissue repair. [2]